(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate (Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate
Brand Name: Vulcanchem
CAS No.: 134926-99-1
VCID: VC21174305
InChI: InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3
SMILES: COC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S
Molecular Formula: C8H9N3O3S
Molecular Weight: 227.24 g/mol

(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate

CAS No.: 134926-99-1

Cat. No.: VC21174305

Molecular Formula: C8H9N3O3S

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate - 134926-99-1

Specification

CAS No. 134926-99-1
Molecular Formula C8H9N3O3S
Molecular Weight 227.24 g/mol
IUPAC Name methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
Standard InChI InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3
Standard InChI Key QAOFBUKOKHHVLG-UHFFFAOYSA-N
Isomeric SMILES CO/C(=C(/C(=O)N1CCCC1=S)\[N+]#N)/[O-]
SMILES COC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S
Canonical SMILES COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator